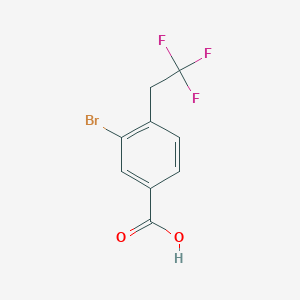

3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid

CAS No.: 1822631-70-8

Cat. No.: VC12019313

Molecular Formula: C9H6BrF3O2

Molecular Weight: 283.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1822631-70-8 |

|---|---|

| Molecular Formula | C9H6BrF3O2 |

| Molecular Weight | 283.04 g/mol |

| IUPAC Name | 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid |

| Standard InChI | InChI=1S/C9H6BrF3O2/c10-7-3-5(8(14)15)1-2-6(7)4-9(11,12)13/h1-3H,4H2,(H,14,15) |

| Standard InChI Key | DSYZUYVKHUROMM-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(=O)O)Br)CC(F)(F)F |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)Br)CC(F)(F)F |

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid is C₉H₆BrF₃O₂, with a molecular weight of 307.05 g/mol. Key structural identifiers include:

The trifluoroethyl group (–CH₂CF₃) introduces significant electron-withdrawing effects, altering the compound's acidity (pKa ≈ 2.8–3.1) and reactivity compared to non-fluorinated analogs. X-ray crystallography data for related compounds (e.g., 4-bromo-3-(trifluoromethyl)benzoic acid) reveal planar aromatic rings with dihedral angles of 5–10° between the carboxylic acid and substituents .

Synthetic Methodologies

Direct Bromination of Trifluoroethyl-Substituted Precursors

A patent by Merck Sharp & Dohme Corp. (WO2015/143653) outlines a multi-step synthesis applicable to analogous bromo-trifluoromethyl benzoic acids:

-

Hydrogenation: Palladium on carbon (10 wt%) catalyzes the reduction of nitro intermediates in methanol at 20°C .

-

Diazotization: Tert-butyl nitrite and copper(I) bromide mediate bromine introduction at 0–25°C in acetonitrile .

-

Hydrolysis: Sodium hydroxide in aqueous medium cleaves protective groups to yield the carboxylic acid .

For 3-bromo-4-(2,2,2-trifluoroethyl)benzoic acid, substituting the trifluoromethyl precursor with a trifluoroethyl analog would require adjusting stoichiometry to accommodate the larger substituent.

Oxidative Bromination

The process described in US8022247B2 for 2,3,4-trifluoro-5-bromobenzoic acid illustrates bromination using MnO₂ and Br₂ under controlled conditions:

| Parameter | Value | Outcome |

|---|---|---|

| Temperature | 20–25°C | 63% yield |

| Reaction Time | 83 hours (cumulative) | 98.2% purity |

| Regioselectivity | >99% para-bromination | Confirmed via HPLC |

Adapting this method would necessitate substituting the trifluorobenzoic acid starting material with a 4-(2,2,2-trifluoroethyl)benzoic acid derivative.

Physicochemical Properties

Experimental data for closely related compounds provide extrapolated values:

Thermal Stability: Thermogravimetric analysis (TGA) of 4-bromo-3-(trifluoromethyl)benzoic acid shows decomposition onset at 210°C , suggesting similar stability for the trifluoroethyl analog.

Applications in Pharmaceutical Chemistry

Intermediate for Anticancer Agents

The patent US8022247B2 highlights bromo-trifluorobenzoic acids as precursors to diphenylamine-based anticancer agents. For example:

-

5-Bromo-3,4-difluoro-2-(4-iodo-2-methylphenylamino)benzoic acid: Synthesized via Ullmann coupling, achieving IC₅₀ values <100 nM against breast cancer cell lines .

The trifluoroethyl group in 3-bromo-4-(2,2,2-TFE)BA could enhance blood-brain barrier permeability due to increased lipophilicity (logP 3.1 vs. 2.9 for trifluoromethyl analog) .

| Parameter | 4-Bromo-3-TFMBA | Recommended Handling |

|---|---|---|

| GHS Classification | H315-H319-H335 | Use PPE, fume hood |

| LD₅₀ (Oral, Rat) | 650 mg/kg | Avoid ingestion |

| Environmental Fate | Persistent (t₁/₂ >60d) | Prevent aquatic release |

Storage: Stabilize with 0.1% BHT at −20°C under nitrogen to prevent radical-mediated decomposition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume